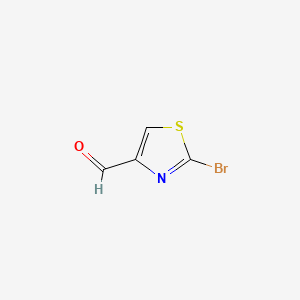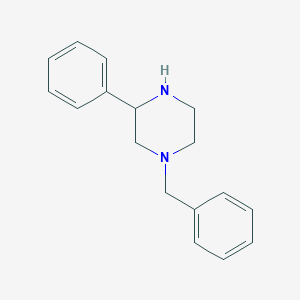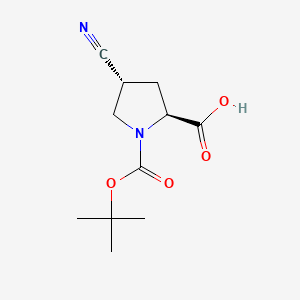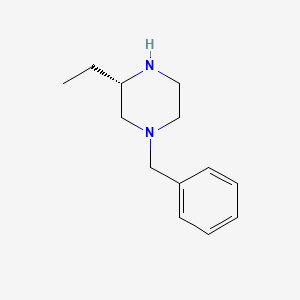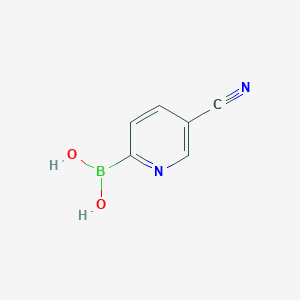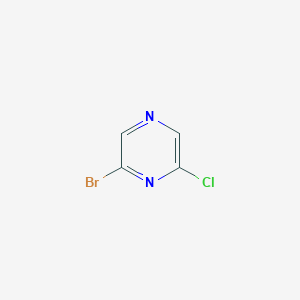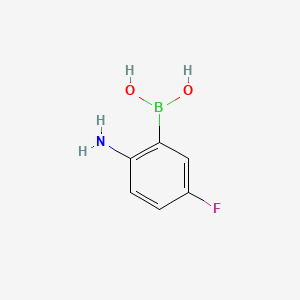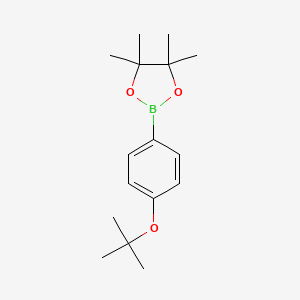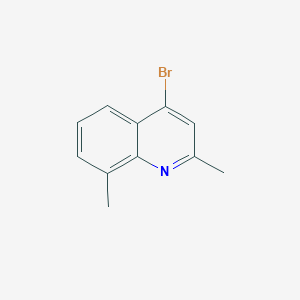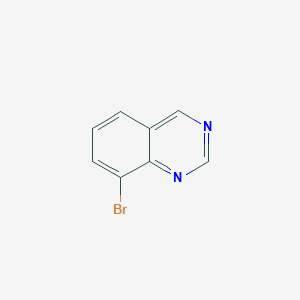
8-Bromoquinazoline
Vue d'ensemble
Description
8-Bromoquinazoline is a brominated derivative of quinazoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The bromine atom in 8-bromoquinazoline can potentially serve as a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 8-bromoquinazoline derivatives often involves halogenation reactions where a bromine atom is introduced into the quinazoline scaffold. For instance, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, is synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including chloral hydrate and hydroxylamine hydrochloride treatment, sulfuric acid catalysis, and bromination with N-bromosuccinimide . Similarly, 6-bromoquinoline, another related compound, is synthesized via the Skraup reaction from 4-bromoaniline, glycerol, and nitrobenzene, with the yield being optimized by controlling the oxidant, reaction time, and pH .
Molecular Structure Analysis
The molecular structure of 8-bromoquinazoline derivatives can be characterized by various spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of 7-bromoquinolin-8-ol, a compound closely related to 8-bromoquinazoline, shows that bromination occurs at the 7-position and the molecules pack as hydrogen-bonded dimers in the solid state . The molecular structures of these compounds are crucial for understanding their reactivity and biological activity.
Chemical Reactions Analysis
8-Bromoquinazoline and its derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones. Reduction with SnCl2·2H2O in hydrochloric acid gives 6-bromo-8-mercaptoquinazoline-2,4-dione . These reactions demonstrate the versatility of 8-bromoquinazoline derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromoquinazoline derivatives, such as solubility, fluorescence, and quantum efficiency, are important for their applications. For example, 8-bromo-7-hydroxyquinoline (BHQ) is described as having greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. Its increased solubility and low fluorescence are advantageous for caging biological messengers .
Applications De Recherche Scientifique
Insights from 8-Hydroxyquinolines and Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives, including 8-bromoquinazoline, have garnered interest in the realm of medicinal chemistry due to their significant biological activities and metal chelation properties. These compounds are explored for their potential in treating a broad spectrum of life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders. The metal chelation capabilities of these compounds suggest their utility in developing potent drug candidates for various therapeutic targets, highlighting their role in anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments as well as for neurodegenerative disorders management (Gupta, Luxami, & Paul, 2021).
Development of Novel Antiprotozoal Drugs
8-Aminoquinoline analogs, closely related to 8-bromoquinazoline, are under investigation for their broader efficacy and reduced toxicity, aiming at better drugs for protozoal infections treatment. Efforts towards developing these analogs have led to discoveries like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment. Such developments underscore the importance of 8-bromoquinazoline and its analogs in advancing antiprotozoal therapies (Tekwani & Walker, 2006).
Analytical Applications in Metal Detection
The properties of 8-hydroxyquinoline and derivatives, including 8-bromoquinazoline, are not limited to medicinal applications but extend to analytical chemistry. These compounds serve as reversible indicators for bromate titrations, highlighting their utility in detecting various metal ions. The specificity and sharp end-points provided by these indicators emphasize their importance in analytical methodologies, supporting the development of precise and reliable metal detection techniques (Belcher, 1949).
Fluorescent Probes for Zinc Ion Determination
The introduction of carboxamide groups into 8-aminoquinoline molecules, a process that can include modifications such as bromination, has led to the creation of 8-amidoquinoline derivatives with improved water solubility and cell membrane permeability. These derivatives are gaining popularity as fluorescent sensors for Zn2+ ion detection in environmental and biological applications. The effectiveness and potential of these derivatives as recognition probes for zinc analysis showcase the diverse applications of 8-bromoquinazoline and its derivatives beyond pharmaceuticals, into the realm of chemical sensing (Mohamad et al., 2021).
Safety And Hazards
Orientations Futures
Quinazoline derivatives, including 8-Bromoquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .
Propriétés
IUPAC Name |
8-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYREUIHBIBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592749 | |
| Record name | 8-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinazoline | |
CAS RN |
1123169-41-4 | |
| Record name | 8-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



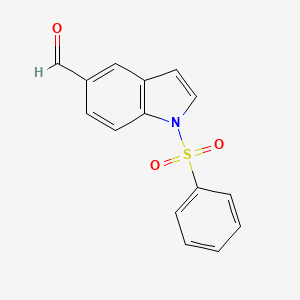
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)
